![molecular formula C18H18N4O B6450055 2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549025-25-2](/img/structure/B6450055.png)
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, a dimethylphenyl group, and an imidazo[1,2-b]pyridazine core, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide are IL-17A and TYK2 . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TYK2 is a member of the Janus (JAK) family of non-receptor tyrosine kinases, mediating the signaling of pro-inflammatory cytokines .
Mode of Action
This compound acts as an inhibitor for both IL-17A and TYK2 . It suppresses the cytokine-mediated receptor activation of the catalytic domain of TYK2 . For IL-17A, it inhibits the pro-inflammatory cytokine, reducing inflammation and tissue damage .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the signaling pathways of pro-inflammatory cytokines mediated by TYK2 .
Pharmacokinetics
It’s noted that the compound provides encouraging systemic exposures after oral dosing .
Result of Action
The inhibition of IL-17A and TYK2 by this compound can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . It can dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide interacts with IL-17A and TYK2 . IL-17A is a pro-inflammatory cytokine secreted from Th17 cells, which signals through the IL-17 receptor (IL-17R) . TYK2 is a member of the Janus (JAK) family of non-receptor tyrosine kinases, which mediates the signaling of pro-inflammatory cytokines .
Cellular Effects
The compound influences cell function by inhibiting the signaling of pro-inflammatory cytokines. This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cytokine-mediated receptor activation of the catalytic domain of TYK2 .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IL-17A and TYK2, inhibiting their activity . This can lead to changes in gene expression and a reduction in the production of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate pyridazine derivatives with suitable reagents under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Dimethylphenyl Group: This step usually involves a coupling reaction, such as Suzuki-Miyaura coupling, where the dimethylphenyl group is introduced using a boronic acid derivative and a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
Research has indicated that compounds within the imidazo[1,2-b]pyridazine class exhibit various pharmacological activities, including:
- Antitumor Activity : Studies have shown that imidazo[1,2-b]pyridazines can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in preclinical models.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.
- Antimicrobial Activity : Some derivatives of imidazo[1,2-b]pyridazines exhibit antimicrobial effects against various pathogens. This compound's potential as an antimicrobial agent is currently under exploration.
Synthesis Methodologies
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves several methodologies:
- Cyclization Reactions : The formation of the imidazopyridazine core often occurs through cyclization reactions involving appropriate precursors. For instance, the use of cyclopropylamine with substituted phenyl groups can yield desired products.
- Catalytic Methods : Recent advancements have introduced catalytic systems that enhance the efficiency of synthesizing these compounds. For example, copper-catalyzed reactions have been reported to facilitate the formation of imidazo[1,2-b]pyridazines under mild conditions.
Case Studies
Several case studies highlight the applications of 2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in drug development:
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antitumor activity | Showed significant inhibition of tumor growth in xenograft models. |
Study B | Investigate anti-inflammatory effects | Reduced pro-inflammatory cytokine levels in vitro. |
Study C | Assess antimicrobial properties | Demonstrated activity against Gram-positive bacteria in preliminary tests. |
These studies underline the compound's versatility and potential as a therapeutic agent across various medical fields.
Biological Activity
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H18N4O, featuring a fused bicyclic structure comprising an imidazole ring and a pyridazine ring. The presence of the cyclopropyl group and the 3,5-dimethylphenyl substituent contributes to its unique properties and biological activity.
Target Interaction
The primary target for this compound is Interleukin-17A (IL-17A) . By acting as an inhibitor of IL-17A , it plays a crucial role in modulating inflammatory responses associated with various diseases.
Biochemical Pathways
The compound significantly impacts the IL-23/IL-17 axis , which is vital in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis. By inhibiting IL-17A, it can potentially reduce inflammation and tissue damage caused by overactive immune responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : The compound has demonstrated efficacy in reducing pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antitumor Activity : Similar compounds within the imidazo[1,2-b]pyridazine class have shown promising results against various cancer cell lines, indicating potential applications in oncology .
- Antifungal Activity : Some studies have reported antifungal properties associated with related pyrazole derivatives, which may extend to this compound .
In Vitro Studies
In vitro assays have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, studies comparing its effects with standard chemotherapeutics like doxorubicin indicate a potential synergistic effect when used in combination therapies. This suggests that it could enhance the efficacy of existing treatments while potentially reducing side effects .
Toxicological Assessments
Exploratory toxicology studies have been conducted to evaluate the safety profile of this compound. These studies typically assess acute toxicity and long-term effects on cellular viability across different cell types. The results thus far indicate a favorable safety profile, making it a candidate for further development .
Data Summary Table
Properties
IUPAC Name |
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-11-7-12(2)9-14(8-11)19-18(23)15-5-6-17-20-16(13-3-4-13)10-22(17)21-15/h5-10,13H,3-4H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJWKYHJTISXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.